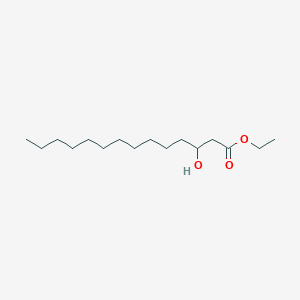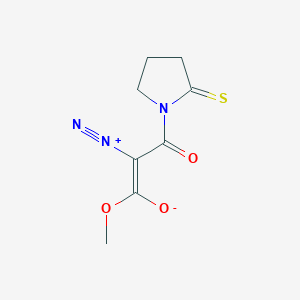
(R)-Ethyl 3-hydroxytetradecanoate
Overview
Description
®-Ethyl 3-hydroxytetradecanoate is a chemical compound with the molecular formula C16H32O3. It is a colorless to pale yellow liquid with a special fruity aroma. This compound is primarily used as a component in spices and flavors, and it can be found in products such as food, beverages, and cosmetics to impart a unique aroma .
Preparation Methods
The synthesis of ®-Ethyl 3-hydroxytetradecanoate can be achieved through various methods. One common method involves the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl ester enantiomers. This process utilizes porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium. The reaction conditions, such as the weight ratio of substrate to lipase and the reaction time, are optimized to achieve high enantiomeric excess .
Another method involves the reduction of β-ketoester using a ruthenium catalyst in methanol under high pressure. This method yields ®-Ethyl 3-hydroxytetradecanoate with high purity and efficiency .
Chemical Reactions Analysis
®-Ethyl 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, ruthenium catalysts, and methanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
®-Ethyl 3-hydroxytetradecanoate has several scientific research applications. It is used as a component in the synthesis of biologically active natural compounds. The compound has been studied for its antioxidant, antielastase, and antiurease activities. It is also a valuable compound in the synthesis of lipid A analogues, which are important in the study of bacterial lipopolysaccharides and their role in septic shock .
Mechanism of Action
The mechanism of action of ®-Ethyl 3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. It plays an intermediate role in fatty acid biosynthesis and can act as an inhibitor of toll-like receptor 4. This inhibition can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
®-Ethyl 3-hydroxytetradecanoate can be compared with similar compounds such as ®-3-hydroxytetradecanoic acid and its methyl ester enantiomers. These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. For example, ®-3-hydroxytetradecanoic acid is a common fatty acid constituent of lipid A and plays a crucial role in the development of septic shock in humans .
Similar Compounds
- ®-3-hydroxytetradecanoic acid
- (S)-3-hydroxytetradecanoic acid
- Methyl ®-3-hydroxytetradecanoate
- Methyl (S)-3-hydroxytetradecanoate
These compounds are valuable in the synthesis of biologically active natural compounds and have been studied for their various biological activities .
Properties
IUPAC Name |
ethyl (3R)-3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXPLYVCUGEOP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)

![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)








